

In-Depth Technical Guide: Amino-PEG27-amine

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Compound of Interest		
Compound Name:	Amino-PEG27-amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of **Amino-PEG27-amine**, a homobifunctional polyethylene glycol (PEG) derivative. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who utilize PEGylation technologies.

Core Properties of Amino-PEG27-amine

Amino-PEG27-amine is a linear PEG molecule with primary amine groups at both termini. The PEG backbone consists of 27 ethylene glycol units. This structure imparts unique properties, making it a valuable tool in bioconjugation, drug delivery, and proteomics.

Quantitative Data Summary

The key quantitative parameters for **Amino-PEG27-amine** are summarized in the table below.

Property	Value	Data Source
Molecular Weight (MW)	1249.5 g/mol	PubChem[1]
Polydispersity Index (PDI)	Typically 1.02 - 1.05	Supplier Data

Note on Polydispersity Index (PDI): The PDI value indicates the uniformity of the polymer chain lengths. A value close to 1.0 signifies a highly monodisperse sample with very little variation in



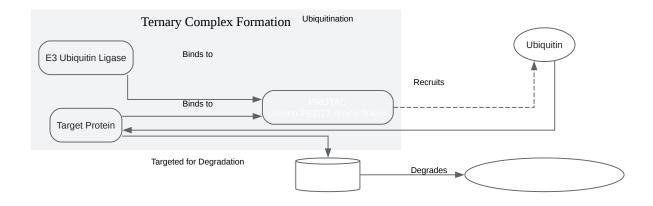
the size of the polymer chains. While a specific PDI for the 27-mer is not publicly available, linear PEGs from reputable suppliers generally exhibit a PDI in the range of 1.02 to 1.05.

Applications in Research and Drug Development

The terminal amine groups of **Amino-PEG27-amine** are reactive towards various functional groups, including carboxylic acids and activated esters, making it a versatile tool for a range of applications.

PROTAC Linker

Amino-PEG-amine derivatives are frequently employed as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties and enhances the solubility of the resulting PROTAC molecule.



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Figure 1: PROTAC mechanism utilizing a PEG linker.

Bioconjugation and PEGylation



The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The terminal amines of **Amino-PEG27-amine** can be readily conjugated to biomolecules, enhancing their solubility, stability, and circulation half-life, while reducing their immunogenicity.

Experimental Protocols for Characterization

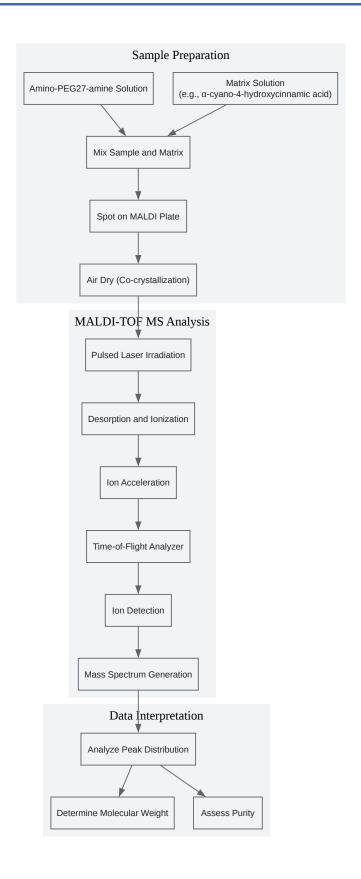
Accurate characterization of **Amino-PEG27-amine** is crucial for its effective use. The following sections provide detailed, generalized methodologies for key analytical techniques.

Determination of Molecular Weight by Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight and purity of PEG derivatives.

Experimental Workflow:





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Figure 2: Workflow for MALDI-TOF MS analysis.



Methodology:

Sample Preparation:

- Prepare a 1 mg/mL solution of **Amino-PEG27-amine** in a suitable solvent (e.g., deionized water or acetonitrile).
- Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
- Mix the sample and matrix solutions in a 1:1 (v/v) ratio.
- Spot 1 μL of the mixture onto a MALDI target plate and allow it to air dry.

Instrumental Analysis:

- Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
- Acquire spectra over a mass range appropriate for the expected molecular weight (e.g., m/z 500-2000).
- Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

Data Analysis:

- The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a specific length.
- The molecular weight is determined from the m/z value of the most abundant peak in the distribution.
- The presence of unreacted starting materials or side products can be identified as separate peak distributions.



Determination of Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution and is the standard method for determining the PDI of polymers.

Methodology:

- System Preparation:
 - Use a GPC system equipped with a refractive index (RI) detector.
 - Select a column set suitable for the molecular weight range of the PEG sample (e.g., a set of columns with pore sizes appropriate for separating polymers in the 1-2 kDa range).
 - The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent like tetrahydrofuran (THF).

Calibration:

- Prepare a series of narrow PDI PEG standards of known molecular weights.
- Inject each standard and record the retention time.
- Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

Sample Analysis:

- Dissolve the Amino-PEG27-amine sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
- Inject the sample onto the GPC system.
- Record the chromatogram.
- Data Analysis:



- From the chromatogram and the calibration curve, determine the number average molecular weight (Mn) and the weight average molecular weight (Mw).
- Calculate the PDI using the following formula: PDI = Mw / Mn

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the **Amino-PEG27-amine**, including the presence of the terminal amine groups and the repeating ethylene glycol units.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the Amino-PEG27-amine sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
 - Transfer the solution to an NMR tube.
- ¹H NMR Analysis:
 - Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The spectrum should show a characteristic large singlet or multiplet around 3.6 ppm corresponding to the methylene protons of the ethylene glycol repeating units (-O-CH₂-CH₂-O-).
 - Signals corresponding to the protons on the carbons adjacent to the terminal amine groups will appear at a different chemical shift, typically downfield from the main PEG signal.
- ¹³C NMR Analysis:
 - Acquire a ¹³C NMR spectrum.



- The spectrum will show a major peak around 70 ppm corresponding to the carbons of the ethylene glycol repeating units.
- Carbons adjacent to the terminal amine groups will have distinct chemical shifts, confirming the presence of these functional groups.

By integrating the signals in the ¹H NMR spectrum corresponding to the terminal groups and the repeating monomer units, the degree of polymerization and the molecular weight can also be estimated.

Conclusion

This technical guide provides essential information on the molecular weight, polydispersity, and characterization of **Amino-PEG27-amine**. The detailed experimental protocols for key analytical techniques will aid researchers and drug development professionals in the effective application and quality control of this important PEG derivative. The provided diagrams offer a clear visualization of its application in PROTAC technology and the workflows for its characterization.

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